Dimethylethoxysilane can be synthesized from dimethyldichlorosilane through a reaction with ethanol or ethylene oxide. It is classified as a silane, specifically an alkoxysilane, which are compounds containing silicon atoms bonded to organic groups and hydroxy or alkoxy groups. The compound is used widely in the production of silicone polymers and coatings, as well as in surface modification processes in various industries.
The synthesis of dimethylethoxysilane typically involves the following methods:
Dimethylethoxysilane has the molecular formula and a molecular weight of approximately 104.22 g/mol. The structure consists of a silicon atom bonded to two methyl groups and one ethoxy group, represented as follows:
Dimethylethoxysilane participates in several important chemical reactions:
The mechanism by which dimethylethoxysilane functions primarily involves its ability to form silanol groups upon hydrolysis. This process leads to the formation of siloxane bonds through condensation reactions, resulting in robust silicone networks that are resistant to moisture and chemical degradation.
Dimethylethoxysilane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring low volatility and good adhesion characteristics.
Dimethylethoxysilane has a wide range of applications across various fields:
The development of organosilicon chemistry provided the essential foundation for compounds like Dimethylethoxysilane. Frederick Kipping’s pioneering work in the early 20th century established silicon-based analogs of organic carbon chains, termed "silicones" due to their perceived structural similarities to ketones. Early syntheses relied on Grignard reactions, where organomagnesium halides reacted with silicon tetrachloride to form alkyl or aryl chlorosilanes. These intermediates were then hydrolyzed to produce siloxanes—molecules featuring silicon-oxygen backbones with organic side groups. While scientifically valuable, these methods suffered from low yields, poor selectivity, and complex purification requirements, limiting industrial scalability [2].
A transformative breakthrough emerged in the 1940s with Eugene Rochow’s "Direct Process," enabling efficient large-scale production of methylchlorosilanes through the catalytic reaction of silicon metal with methyl chloride. This innovation facilitated the commercial viability of silicones and spurred exploration into diverse silane derivatives, including alkoxysilanes. Dimethylethoxysilane emerged as a specific focus due to its balanced reactivity: the ethoxy group offered milder hydrolysis kinetics compared to highly reactive chlorosilanes, while the silicon-hydride bond (Si-H) presented unique reduction capabilities. By the 1970s, researchers systematically investigated its potential as a hydride source for selective organic reductions and surface modification. This trajectory culminated in its high-profile application by NASA in the 1980s as a waterproofing agent for Space Shuttle thermal protection tiles, as documented in peer-reviewed materials science literature [2] [3].
Dimethylethoxysilane possesses a defined molecular structure characterized by a central silicon atom bonded to an ethoxy group (-OCH₂CH₃), two methyl groups (-CH₃), and one hydrogen atom (Si-H). This tetrahedral arrangement confers distinct electronic properties: the oxygen atom in the ethoxy group exhibits electronegativity, creating polarity in the Si-O bond, while the Si-H bond is polarized such that hydrogen carries a partial hydride character. This hydridic nature underpins the compound’s utility as a mild reducing agent in synthetic organic chemistry [2] [6]. Its physical properties are summarized below:
Table 1: Physical Properties of Dimethylethoxysilane
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₄H₁₂OSi | - |
Molecular Weight | 104.22 g/mol | - |
Boiling Point | 54–55 °C | - |
Density | 0.757 g/mL | 20 °C |
Refractive Index | 1.3683 | 20 °C, 589 nm |
Flash Point | 15 °C | - |
Nomenclature for this compound follows systematic and common naming conventions. According to IUPAC substitutive nomenclature, it is designated as ethoxy(dimethyl)silane, prioritizing the ethoxy substituent. Common synonyms include ethoxydimethylsilane and dimethyl ethoxysilane, reflecting the silicon-bound groups. The term dimethylethoxysilane (often abbreviated DMES) is widely adopted in industrial and technical literature. The CAS registry number 14857-34-2 provides a unique identifier, while alternative representations include SMILES notation (CCO[Si](C)C
) and InChIKey (DRUOQOFQRYFQGB-UHFFFAOYSA-N
), crucial for database searches and computational chemistry [1] [5] [6]. The presence of the Si-H bond is critical for classification as a "hydrosilane," distinguishing it from non-hydride-containing analogs like dimethyldiethoxysilane (C₆H₁₆O₂Si), which features two ethoxy groups and no Si-H bond [4].
Dimethylethoxysilane serves as a versatile precursor and functional modifier across diverse industrial sectors, leveraging its bifunctional reactivity—the ethoxy group facilitates hydrolysis and condensation, while the Si-H bond participates in reduction and hydrosilylation.
Aerospace Thermal Protection Systems: A landmark application emerged with NASA’s Space Shuttle program. The orbiter’s silica-based thermal protection tiles required rigorous waterproofing to prevent performance degradation caused by moisture absorption. Dimethylethoxysilane was injected into the porous tile matrix via syringe, where it reacted with surface hydroxyl groups (-OH) on the silica. This reaction replaced hydrophilic silanol groups with hydrophobic dimethylsilyl moieties (-OSi(CH₃)₂H), significantly reducing the tiles’ water affinity without impeding their thermal insulation properties or "breathability" (permeability to water vapor). This process, complemented by densification with tetraethyl orthosilicate (TEOS), ensured reliable performance during re-entry [3] [2].
Silicone Polymer Synthesis: Dimethylethoxysilane acts as a key monomer and chain-terminating agent in producing polydimethylsiloxane (PDMS), the ubiquitous silicone polymer. Through hydrolysis and polycondensation reactions, it contributes dimethylsiloxy units (-OSi(CH₃)₂-) to the polymer backbone. PDMS finds extensive use as release agents, lubricants, and elastomers. Modified PDMS derivatives, incorporating units from functional silanes, enhance compatibility with organic polymers or enable cross-linking for specialized elastomers and resins [8] [4].
Surface Engineering & Hydrophobization: Beyond aerospace tiles, Dimethylethoxysilane modifies glass, metal, and ceramic surfaces. Its ethoxy group hydrolyzes upon exposure to surface moisture or atmospheric humidity, forming silanol intermediates that condense with surface hydroxyl groups. This covalent grafting creates a stable, hydrophobic monolayer characterized by low surface energy methyl groups. This application is vital for creating water-repellent coatings, enhancing corrosion resistance, reducing friction, and improving powder flow characteristics in pharmaceutical and cosmetic formulations [2] [5].
Table 2: Primary Industrial Applications of Dimethylethoxysilane
Sector | Primary Function | Resulting Material/Effect |
---|---|---|
Aerospace | Tile Waterproofing | Moisture-resistant thermal shields for re-entry vehicles |
Polymer Manufacturing | PDMS Precursor/Terminator | Silicone fluids, elastomers, release agents |
Surface Treatment | Monolayer Grafting Agent | Hydrophobic coatings on glass, metals, ceramics |
Powder Processing | Flow Enhancer | Reduced cohesion in fine powders |
Organic Synthesis | Selective Reducing Agent | Reduction of carbonyls, imines, other functional groups |
Furthermore, the Si-H bond enables its use as a mild reducing agent in organic synthesis, selectively reducing carbonyl compounds, imines, and other functional groups under catalytic or ionic conditions. This offers advantages in safety and handling compared to metal hydrides. The hydridic hydrogen, moderated by silicon’s lower electronegativity, provides chemoselectivity suitable for complex molecule synthesis [2]. Its role in synthesizing specialized molecules like gliflozins (SGLT2 inhibitors for diabetes) highlights its relevance in modern pharmaceutical production [2]. The compound thus exemplifies the critical junction of molecular design and practical application in materials chemistry.
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